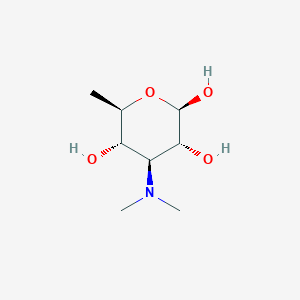
beta-D-Mycaminosepyranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-D-Mycaminosepyranose: is a complex organic compound with a molecular formula of C8H17NO4 and a molecular weight of 191.2249 It is a type of mycaminose, which is a class of compounds derived from amino sugars
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: this compound can be synthesized through chemical reactions involving the modification of simpler sugars
Biotechnological Methods: Enzymatic synthesis using specific enzymes can also be employed to produce this compound. This method is often preferred for its specificity and mild reaction conditions.
Industrial Production Methods:
Large-Scale Chemical Synthesis: Industrial production often involves large-scale chemical synthesis, where the compound is produced in bulk using optimized reaction conditions to ensure high yield and purity.
Fermentation: Some industrial processes utilize microbial fermentation, where specific microorganisms are cultured to produce this compound as a secondary metabolite.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the hydroxyl groups are converted to carbonyl groups.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.
Substitution: Substitution reactions involve the replacement of a functional group in the compound with another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed:
Oxidation Products: Carboxylic acids and ketones.
Reduction Products: Alcohols.
Substitution Products: Various derivatives depending on the substituting group.
Aplicaciones Científicas De Investigación
Chemistry: Beta-D-Mycaminosepyranose is used as a building block in the synthesis of more complex molecules. It is also employed in the study of carbohydrate chemistry and the development of new synthetic methodologies.
Biology: The compound is used in biological research to study the role of amino sugars in cellular processes. It can also be used as a substrate in enzymatic assays.
Medicine: this compound has potential applications in the development of new drugs. Its derivatives are being investigated for their therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: In the food industry, this compound can be used as a food additive or preservative. It is also explored for its potential use in biodegradable materials and biofuels.
Mecanismo De Acción
The mechanism by which Beta-D-Mycaminosepyranose exerts its effects depends on its specific application. In medicinal applications, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include metabolic pathways, signaling pathways, and gene expression regulation.
Comparación Con Compuestos Similares
Levoglucosan: Another mycaminose, levoglucosan, is structurally similar but has different functional groups and properties.
Glucosamine: A well-known amino sugar with applications in joint health supplements.
Does this cover everything you were looking for, or is there something more specific you'd like to know about?
Propiedades
Número CAS |
48132-59-8 |
|---|---|
Fórmula molecular |
C8H17NO4 |
Peso molecular |
191.22 g/mol |
Nombre IUPAC |
(2R,3R,4S,5S,6R)-4-(dimethylamino)-6-methyloxane-2,3,5-triol |
InChI |
InChI=1S/C8H17NO4/c1-4-6(10)5(9(2)3)7(11)8(12)13-4/h4-8,10-12H,1-3H3/t4-,5+,6-,7-,8-/m1/s1 |
Clave InChI |
DIOQKPOBSJVSJS-OZRXBMAMSA-N |
SMILES isomérico |
C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)O)N(C)C)O |
SMILES canónico |
CC1C(C(C(C(O1)O)O)N(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















